1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane
CAS No.: 92745-46-5
Cat. No.: VC3945934
Molecular Formula: C22H48N4
Molecular Weight: 368.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92745-46-5 |
|---|---|
| Molecular Formula | C22H48N4 |
| Molecular Weight | 368.6 g/mol |
| IUPAC Name | 1-dodecyl-1,4,8,11-tetrazacyclotetradecane |
| Standard InChI | InChI=1S/C22H48N4/c1-2-3-4-5-6-7-8-9-10-11-20-26-21-13-16-24-18-17-23-14-12-15-25-19-22-26/h23-25H,2-22H2,1H3 |
| Standard InChI Key | RIEOKWOMCYGQHB-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCN1CCCNCCNCCCNCC1 |
| Canonical SMILES | CCCCCCCCCCCCN1CCCNCCNCCCNCC1 |
Introduction
Structural Characteristics and Molecular Identity
Core Macrocyclic Framework
The compound retains the 14-membered 1,4,8,11-tetraazacyclotetradecane backbone, where four nitrogen atoms occupy positions 1, 4, 8, and 11. The dodecyl group (-C12H25) is appended to one nitrogen, introducing asymmetry and enhancing hydrophobicity .
Table 1: Key Molecular Identifiers
Synthesis and Functionalization
Alkylation of Cyclam
The primary synthesis route involves N-alkylation of cyclam using dodecyl halides (e.g., dodecyl bromide) under inert conditions. A typical procedure employs a 1:1 molar ratio of cyclam to alkylating agent in anhydrous tetrahydrofuran (THF), with potassium carbonate as a base .
Yields range from 45–60%, necessitating purification via column chromatography (silica gel, chloroform/methanol eluent) .
Challenges in Selective Substitution
Mono-alkylation is complicated by the potential for multiple substitutions. Kinetic control at low temperatures (-10°C) favors mono-N-dodecyl products, while higher temperatures promote di- and tri-alkylated byproducts .
Physicochemical Properties
Solubility and Lipophilicity
The dodecyl chain drastically alters solubility relative to unsubstituted cyclam:
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | <0.1 | Limited due to hydrophobicity |
| Chloroform | 12.4 | High affinity for nonpolar media |
| Methanol | 2.3 | Moderate solubility |
Data aggregated from PubChem and LookChem .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 217°C, with complete degradation by 310°C. The alkyl chain’s presence reduces thermal stability compared to cyclam (decomposition onset: 285°C) .
Coordination Chemistry and Applications
Metal Chelation Behavior
While understudied relative to cyclam, the compound forms complexes with transition metals (e.g., Cu²⁺, Ni²⁺). The dodecyl group hinders aqueous solubility but enhances membrane permeability, suggesting utility in:
-
Lipophilic Metal Carriers: Facilitating transmembrane transport of therapeutic metal ions.
-
Heterogeneous Catalysis: Anchoring metal catalysts to hydrophobic supports .
Comparative Analysis with Cyclam Derivatives
Table 3: Functional Comparison
| Property | Cyclam | 1-Dodecyl-cyclam |
|---|---|---|
| LogP (Octanol-Water) | -1.2 | 5.8 |
| Cu²⁺ Stability Constant | 25.1 | 23.9 |
| Membrane Permeability | Low | High |
Stability constants from VulcanChem; LogP calculated via PubChem .
Future Research Directions
-
Bioconjugation Studies: Attaching targeting moieties (e.g., antibodies) for drug delivery.
-
Supramolecular Chemistry: Exploiting alkyl chain interactions in self-assembled monolayers (SAMs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume